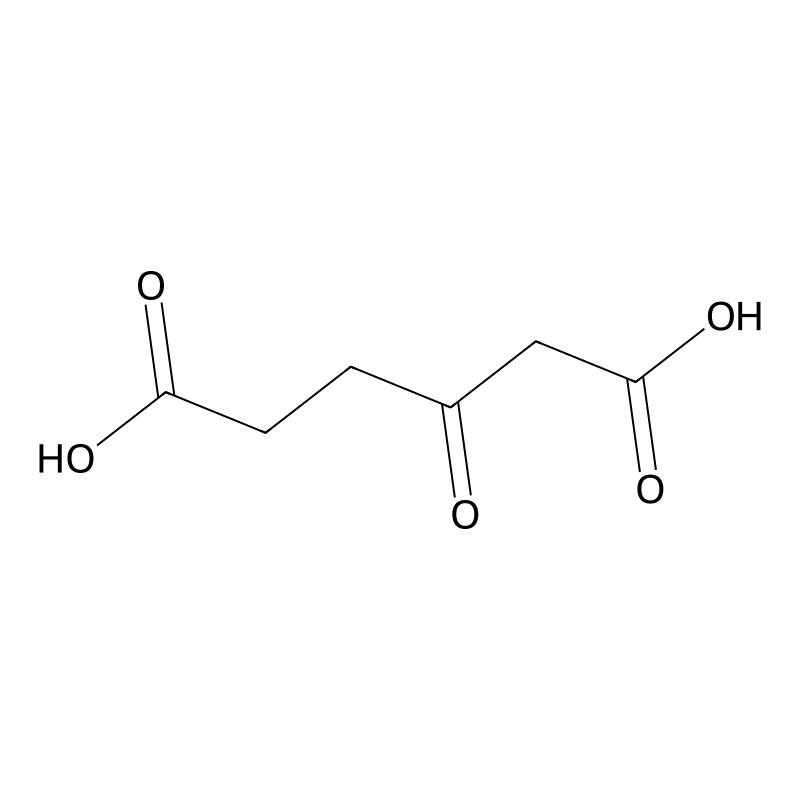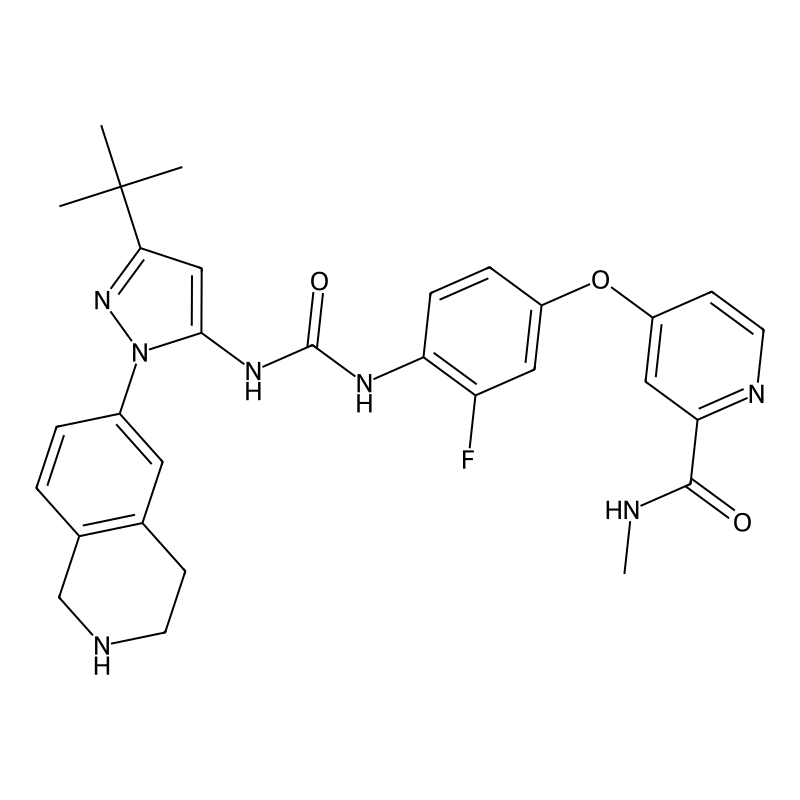3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid
![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic ...](/img/structure-2d/800/S3357686.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Metal-Organic Frameworks (MOFs):
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid, also known as BPDC, is a ligand commonly used in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable structures and properties, making them attractive for various applications. BPDC acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. This allows BPDC to connect metal ions into extended networks, forming the framework of the MOF.
Studies have shown that BPDC-based MOFs exhibit promising properties for applications such as:
- Gas storage and separation: BPDC-MOFs can selectively capture specific gas molecules, such as hydrogen or methane, due to their tunable pore sizes and functionalities.
- Catalysis: BPDC-MOFs can be designed to act as catalysts for various chemical reactions, offering advantages such as high surface area and well-defined active sites.
- Sensors: BPDC-MOFs can be used to detect various molecules due to their ability to selectively interact with specific analytes.
Coordination Chemistry:
BPDC is also used in coordination chemistry to study the interactions between metal ions and organic molecules. Its ability to form stable complexes with various metals makes it a valuable tool for understanding metal-ligand bonding and the design of new functional materials.
Research in this area focuses on:
- Understanding the structural and electronic properties of BPDC-metal complexes: This knowledge can be used to predict and design materials with desired properties.
- Developing new materials with specific functionalities: By tailoring the metal ion and other components of the complex, researchers can create materials with applications in catalysis, magnetism, and optoelectronics.
Other Potential Applications:
BPDC is being explored for various other potential applications due to its unique properties. These include:
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid is an organosulfur compound characterized by two mercapto groups (-SH) and two carboxylic acid groups (-COOH) attached to a biphenyl structure. Its molecular formula is C14H12O4S2, and it has a molecular weight of approximately 296.38 g/mol. This compound is notable for its potential applications in materials science and biochemistry due to its unique structural features that facilitate various chemical interactions.
- Wear gloves and safety glasses to avoid skin and eye contact.
- Fume hood use is recommended due to the unknown respiratory effects.
- Consider the potential hazards of the starting materials used in its synthesis.
- Reduction Reactions: The mercapto groups can be oxidized to form disulfides under oxidative conditions.
- Esterification: The carboxylic acid groups can react with alcohols to form esters, which may enhance solubility and alter physical properties.
- Metal Coordination: The sulfur atoms can coordinate with metal ions, forming metal complexes that are useful in catalysis and material applications .
Preliminary studies suggest that 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid exhibits antioxidant properties due to the presence of thiol groups. These properties may confer protective effects against oxidative stress in biological systems. Additionally, the compound may interact with various biological targets due to its ability to form complexes with metal ions, potentially influencing enzymatic activities .
Several synthesis methods have been reported for 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid:
- Direct Synthesis: Starting from biphenyl derivatives, thiol groups can be introduced via nucleophilic substitution reactions.
- Functionalization of Biphenyl: Biphenyl can be functionalized using thiolating agents and subsequent carboxylation reactions to yield the desired dicarboxylic acid structure.
- Multi-step Synthesis: A more complex route may involve multiple steps including halogenation followed by nucleophilic attack by thiols and subsequent carboxylation .
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid has several potential applications:
- Material Science: Used as a building block for synthesizing polymers and composites with enhanced thermal and mechanical properties.
- Catalysis: Acts as a ligand in metal catalysis due to its ability to form stable complexes with transition metals.
- Biochemistry: Investigated for use in drug design and development due to its biological activity and ability to chelate metal ions .
Interaction studies involving 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid focus on its capacity to bind metal ions. Research indicates that this compound can effectively chelate various transition metals such as copper and iron. This property is significant for applications in catalysis and potentially in therapeutic contexts where metal ion homeostasis is crucial .
Several compounds exhibit structural or functional similarities to 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Mercaptobenzothiazole | Contains a thiol group | Primarily used as a rubber accelerator |
| 3-Mercaptopropionic Acid | Contains a thiol group and carboxylic acid | Known for its applications in bioconjugation |
| 4,4'-Biphenyldithiol | Contains two thiol groups | Used in organic synthesis but lacks carboxylic functionality |
The uniqueness of 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid lies in its combination of both mercapto and dicarboxylic functionalities within a biphenyl framework. This dual functionality allows for diverse chemical reactivity and potential applications not found in the similar compounds listed above .








